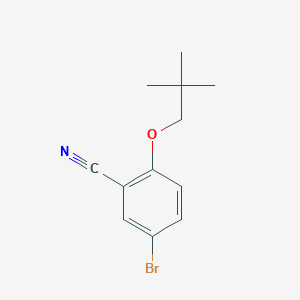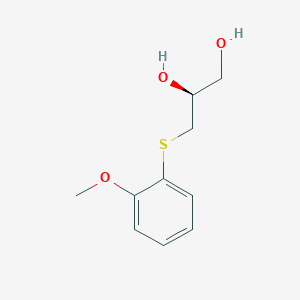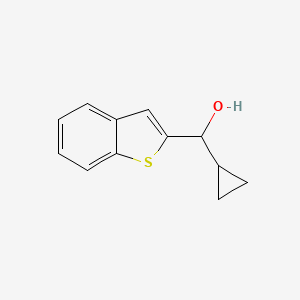
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane
描述
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane is an organosilicon compound that features a phenylethynyl group substituted with chlorine and fluorine atoms, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between 5-chloro-2-fluoroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction parameters to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and catalysts.
化学反应分析
Types of Reactions
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The phenylethynyl group can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield the corresponding terminal alkyne.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like potassium carbonate are typical.
Hydrolysis: Acidic or basic aqueous conditions can be employed to remove the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the chlorine or fluorine atoms.
Coupling Reactions: Biaryl or diarylacetylene compounds.
Hydrolysis: Terminal alkynes.
科学研究应用
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic characteristics.
Medicinal Chemistry: Explored for the development of pharmaceutical compounds due to its potential bioactivity.
Catalysis: Utilized in the development of new catalytic systems for organic transformations.
作用机制
The mechanism of action of (2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane in chemical reactions involves the activation of the phenylethynyl group and the trimethylsilyl group. The phenylethynyl group can participate in π-π interactions and undergoes oxidative addition in cross-coupling reactions. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed under specific conditions to reveal the reactive terminal alkyne.
相似化合物的比较
Similar Compounds
- (5-Chloro-2-fluorophenyl)acetylene
- (5-Chloro-2-fluorophenyl)ethynyltrimethylsilane
- (5-Chloro-2-fluorophenyl)ethynyltriethylsilane
Uniqueness
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane is unique due to the presence of both chlorine and fluorine substituents on the phenylethynyl group, which can influence its reactivity and interactions. The trimethylsilyl group provides stability and protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H12ClFSi |
|---|---|
分子量 |
226.75 g/mol |
IUPAC 名称 |
2-(5-chloro-2-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI 键 |
RKWFWERIRVKUCB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-3-[bis(ethoxycarbonyl)methyl]cyclopentanone](/img/structure/B8279090.png)
![ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate](/img/structure/B8279096.png)

![1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B8279100.png)
![[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B8279108.png)

![ethyl [5-(2-bromo-1,3-thiazol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B8279123.png)
![Cyclohexanecarboxylic acid [4-(4-isopropyl-phenyl)-thiazol-2-yl]-amide](/img/structure/B8279129.png)



